molecular formula C13H20ClNO2 B1288408 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine hydrochloride CAS No. 1384430-02-7

2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine hydrochloride

Cat. No.: B1288408
CAS No.: 1384430-02-7
M. Wt: 257.75 g/mol
InChI Key: FSCFXDQGPDHWHC-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine hydrochloride (CAS 22792-42-3) is a pyrrolidine derivative featuring a 3,4-dimethoxybenzyl substituent. The compound’s structure consists of a five-membered saturated pyrrolidine ring attached to a benzyl group substituted with methoxy groups at the 3- and 4-positions of the phenyl ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological and chemical research.

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-15-12-6-5-10(9-13(12)16-2)8-11-4-3-7-14-11;/h5-6,9,11,14H,3-4,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCFXDQGPDHWHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2CCCN2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384430-02-7
Record name Pyrrolidine, 2-[(3,4-dimethoxyphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384430-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine hydrochloride typically involves the reaction of 3,4-dimethoxybenzyl chloride with pyrrolidine in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. Purification of the final product is achieved through crystallization or recrystallization techniques to obtain high-purity material suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

Vernakalant Hydrochloride is primarily recognized for its role as an anti-arrhythmic agent. It selectively acts on sodium and potassium channels in the atrial myocardium, making it effective in the management of atrial fibrillation (AF) and atrial flutter. The compound demonstrates a unique mechanism of action by blocking specific ion channels, which contributes to its efficacy in restoring normal sinus rhythm.

Clinical Applications

Vernakalant has been studied extensively for its efficacy in treating recent-onset atrial fibrillation. Clinical trials have shown that it can convert AF to sinus rhythm more effectively than traditional agents like amiodarone.

Key Clinical Findings

  • Efficacy : In a multicenter trial, Vernakalant demonstrated a conversion rate of approximately 51% within 90 minutes of administration compared to 27% for placebo .
  • Safety Profile : The compound has a favorable safety profile with fewer adverse effects related to hypotension and bradycardia compared to other anti-arrhythmic drugs .

Comparative Efficacy Table

DrugConversion Rate (%)Onset Time (minutes)Adverse Effects
Vernakalant5115Minimal
Amiodarone2760Significant (hypotension)
Dofetilide3030Moderate (QT prolongation)

Case Study 1: Atrial Fibrillation Management

A study involving patients with recent-onset AF showed that those treated with Vernakalant had a significantly higher rate of conversion to sinus rhythm compared to those receiving standard care. The study emphasized the rapid onset of action and highlighted the drug's potential as a first-line treatment for acute AF episodes .

Case Study 2: Safety and Tolerability

In another clinical evaluation, Vernakalant was administered to patients with a history of AF. The results indicated that the drug was well-tolerated, with most adverse effects being mild and transient. This supports its use in diverse patient populations, including those with comorbidities .

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with six structurally related analogs, highlighting key differences in substituents, molecular weight, and pharmacological implications:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Pharmacological Notes
2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine HCl Pyrrolidine 3,4-Dimethoxybenzyl ~243.46* Potential CNS activity; limited data
Diaveridine HCl () Pyrimidine 3,4-Dimethoxybenzyl, 2,4-diamino ~310.78* Antibacterial (pyrimidine antagonist)
2-[[(3,4-Dichlorophenyl)methoxy]methyl]pyrrolidine HCl () Pyrrolidine 3,4-Dichlorophenylmethoxymethyl 303.83 Increased lipophilicity; unstudied toxicity
(S)-2-(3,4-Difluorophenyl)pyrrolidine HCl () Pyrrolidine 3,4-Difluorophenyl 219.66 Enhanced metabolic stability (fluorine effects)
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine HCl () Pyrrolidine 3,4-Dichlorophenylmethyl, 2-methyl 280.62 Steric hindrance; potential altered receptor binding
3-(3,4-Dimethylphenoxy)pyrrolidine HCl () Pyrrolidine 3,4-Dimethylphenoxy ~229.73* Reduced polarity; possible CYP interactions
Verapamil HCl () Dihydropyridine Dual 3,4-dimethoxyphenyl groups 491.07 Calcium channel blocker; antihypertensive

Pharmacological and Physicochemical Insights

Substituent Effects: Methoxy vs. This difference influences solubility and membrane permeability . Core Heterocycle: Pyrimidine-based Diaveridine () exhibits antibacterial activity, whereas pyrrolidine derivatives are more likely to interact with neurological targets. Verapamil’s dihydropyridine core () enables calcium channel blockade, a mechanism distinct from pyrrolidine-based compounds .

Toxicity and Safety: Limited data exist for the target compound, but analogs like 4-(Diphenylmethoxy)piperidine HCl () highlight gaps in acute toxicity profiles. Chlorinated derivatives () may pose higher bioaccumulation risks .

Analytical Methods :

  • Verapamil’s pharmacopeial HPLC methods () suggest that similar analytical techniques (e.g., C18 columns, UV detection) could be adapted for the target compound .

Biological Activity

2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H19NO2
  • Molecular Weight : 219.30 g/mol
  • CAS Number : Not specified in the results but can be derived from the molecular structure.

The biological activity of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine hydrochloride is primarily attributed to its interaction with various biological targets:

  • Cholinergic Activity : The compound exhibits significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission and cognitive function. Studies have shown that it can enhance cholinergic signaling, potentially beneficial in treating neurodegenerative diseases like Alzheimer's disease .
  • Antioxidant Properties : It has been observed to possess antioxidant activity, which helps in scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress. This property is vital for neuroprotection and overall cellular health .

Pharmacological Activities

  • Neuroprotective Effects : In vitro studies indicate that the compound provides protection against oxidative stress-induced cell death in neuronal cell lines. For instance, it has been shown to reduce cytotoxicity in SH-SY5Y cells exposed to hydrogen peroxide .
  • Anticonvulsant Activity : Preliminary studies suggest that the compound may exhibit anticonvulsant properties, potentially reducing seizure activity in animal models .
  • Cytotoxicity Against Cancer Cells : The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating potential use as an anticancer agent. Its effectiveness varies with different types of cancer cells, necessitating further investigation into its selectivity and efficacy.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine hydrochloride:

  • Table 1: Summary of Biological Activities
Activity TypeObserved EffectReference
AChE InhibitionSignificant inhibition observed
BChE InhibitionHigh selectivity index
Antioxidant ActivityScavenging of ROS
CytotoxicityEffective against cancer cell lines
NeuroprotectionProtection against oxidative stress

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